Product packaging for Potassium rhodizonate(Cat. No.:CAS No. 13021-40-4)

Potassium rhodizonate

Cat. No.: B081583
CAS No.: 13021-40-4
M. Wt: 209.17 g/mol
InChI Key: UGFHFZSZCJFOTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Context within Oxocarbon Chemistry

Oxocarbons are organic compounds composed solely of carbon and oxygen atoms. researchgate.net The study of these compounds has unveiled a fascinating class of cyclic anions known as oxocarbon dianions, which exhibit remarkable structural and electronic properties. researchgate.netpageplace.de

The history of oxocarbon ions dates back to the early 19th century. In 1825, Gmelin isolated croconic acid and its corresponding dianion, croconate, from a black residue formed during the preparation of potassium from potassium hydroxide (B78521) and carbon. e-tarjome.com A few years later, in 1837, Heller identified rhodizonic acid and its dianion, rhodizonate, from the same source. e-tarjome.com These discoveries marked some of the earliest syntheses of aromatic species. e-tarjome.com However, it wasn't until the mid-20th century, with the discovery of squaric acid in 1959, that the field of oxocarbon chemistry experienced a resurgence of interest. pageplace.de This led to a deeper understanding of the unique properties of these cyclic polycarbonyl compounds. pageplace.de The synthesis of the smallest member of the series, deltic acid, was achieved in the 20th century. csic.es

The primary series of oxocarbon dianions are cyclic compounds with the general formula (CnOn)2-. sci-hub.se They are classified based on the number of carbon atoms in the ring:

Deltate (C₃O₃)²⁻ : A three-membered ring. sci-hub.se

Squarate (C₄O₄)²⁻ : A four-membered ring. sci-hub.se

Croconate (C₅O₅)²⁻ : A five-membered ring. sci-hub.se

Rhodizonate (C₆O₆)²⁻ : A six-membered ring. sci-hub.se

These dianions are planar and possess a high degree of symmetry, which contributes to their unique electronic characteristics. sci-hub.se

Table 1: Classification of Oxocarbon Dianions

Dianion Name Chemical Formula Number of Carbon Atoms
Deltate (C₃O₃)²⁻ 3
Squarate (C₄O₄)²⁻ 4
Croconate (C₅O₅)²⁻ 5
Rhodizonate (C₆O₆)²⁻ 6

Significance of the Rhodizonate Dianion in Contemporary Chemical Science

The rhodizonate dianion (C₆O₆²⁻) holds a special place in modern chemistry due to its distinct electronic structure and its versatile role in various chemical applications. researchgate.netmorressier.com

A key feature of the rhodizonate dianion is its aromaticity. wikipedia.org The negative charges and double bonds are delocalized across the six carbon-oxygen units, resulting in a stabilized, symmetric structure. wikipedia.org This electron delocalization is a hallmark of aromatic compounds, conferring significant stability. masterorganicchemistry.com However, the degree of aromaticity in oxocarbon dianions has been a subject of theoretical debate. acs.org Studies suggest that while deltate and squarate dianions are clearly aromatic, croconate and rhodizonate dianions are considered to be less so. acs.orgresearchgate.net In fact, some studies indicate that rhodizonic acid is not planar. csic.esresearchgate.net The rhodizonate ion has the lowest aromatic character in the oxocarbon family because the electron delocalization decreases as the carbon ring size increases. sci-hub.se

The rhodizonate dianion exhibits fascinating coordination behavior, readily forming complexes with a variety of metal ions. morressier.com This property is central to its use in analytical chemistry, most notably in the colorimetric test for lead (Pb²⁺). researchgate.netmorressier.com The reaction with lead(II) ions forms a vividly colored complex, with the color depending on the pH. At an acidic pH of around 2.8, a scarlet-red lead rhodizonate complex is formed, while at neutral pH, the complex is blue-violet. This color change is attributed to the formation of a resonance-stabilized ring structure. researchgate.net

UV-Vis titrations have shown that rhodizonate binds with Pb(II) in a 1:1 ratio in a water/ethanol (B145695) mixture. fiu.edu This solvent system is crucial as the lead-rhodizonate complex precipitates immediately in pure water. fiu.edu Rhodizonate also forms complexes with lanthanides, and studies have shown varying complexation ratios, such as 1:1 with Sm(III), Gd(III), and Nd(III), 2:1 with Ce(III), and 1:2 with Y(III). morressier.com Furthermore, rhodizonate can coordinate with other transition metals like manganese, cobalt, nickel, copper, and zinc. sci-hub.se The coordination of the metal ion to the rhodizonate ligand alters the symmetry of the oxocarbon ion, which can be observed through changes in their vibrational spectra. sci-hub.se

The electronic behavior of rhodizonate is also of interest. The dianion can be oxidized, and its photochemical reactions often involve electron transfer processes, particularly in the presence of oxidizing agents. cdnsciencepub.com The study of these reactions provides insights into the fundamental electron transfer mechanisms of oxocarbon systems. cdnsciencepub.com

Table 2: Coordination Behavior of Rhodizonate with Selected Metal Ions

Metal Ion Coordination Ratio (Rhodizonate:Metal) Observed Complex Color
Lead (Pb²⁺) 1:1 Scarlet-red (acidic pH), Blue-violet (neutral pH)
Samarium (Sm³⁺) 1:1 -
Gadolinium (Gd³⁺) 1:1 -
Neodymium (Nd³⁺) 1:1 -
Cerium (Ce³⁺) 2:1 -
Yttrium (Y³⁺) 1:2 -

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2KO6 B081583 Potassium rhodizonate CAS No. 13021-40-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

13021-40-4

Molecular Formula

C6H2KO6

Molecular Weight

209.17 g/mol

IUPAC Name

dipotassium;3,4,5,6-tetraoxocyclohexene-1,2-diolate

InChI

InChI=1S/C6H2O6.K/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h7-8H;

InChI Key

UGFHFZSZCJFOTO-UHFFFAOYSA-N

SMILES

C1(=C(C(=O)C(=O)C(=O)C1=O)[O-])[O-].[K+].[K+]

Canonical SMILES

C1(=C(C(=O)C(=O)C(=O)C1=O)O)O.[K]

Other CAS No.

13021-40-4

Related CAS

118-76-3 (Parent)

Origin of Product

United States

Synthetic Methodologies and Purification Strategies for Potassium Rhodizonate

Optimized Laboratory Synthesis via Inositol (B14025) Oxidation

The laboratory-scale synthesis of potassium rhodizonate (K₂C₆O₆) is most commonly achieved through the nitric acid oxidation of myo-inositol (C₆H₁₂O₆), a readily available cyclic polyol. sciencemadness.orgyoutube.com This method, while established, requires careful control of reaction conditions to maximize yield and purity.

Detailed Reaction Mechanism and Stoichiometry

C₆H₁₂O₆ + 6HNO₃ → H₂C₆O₆ + 6NO₂ + 6H₂O

Following the oxidation, the resulting rhodizonic acid is neutralized with a potassium base, typically potassium hydroxide (B78521) (KOH) or potassium acetate (B1210297), to precipitate the desired this compound salt. sciencemadness.orgwikipedia.org The neutralization reaction is as follows:

H₂C₆O₆ + 2KOH → K₂C₆O₆ + 2H₂O

The synthesis is typically performed by refluxing myo-inositol with concentrated nitric acid. sciencemadness.orgyoutube.com This process generates toxic nitrogen dioxide (NO₂) gas, necessitating the use of a fume hood. youtube.com After the initial oxidation, the reaction mixture is diluted with water and then acidified with glacial acetic acid. sciencemadness.orgyoutube.com The subsequent slow addition of a potassium base, such as potassium hydroxide, induces the precipitation of this compound as a dark-colored solid. sciencemadness.org

Table 1: Reactants and Products in this compound Synthesis

Reactant/Product Chemical Formula Role in Synthesis
myo-InositolC₆H₁₂O₆Starting material
Nitric AcidHNO₃Oxidizing agent
Rhodizonic AcidH₂C₆O₆Intermediate product
Potassium HydroxideKOHNeutralizing agent
This compoundK₂C₆O₆Final product
Nitrogen DioxideNO₂Byproduct
WaterH₂OByproduct/Solvent
Acetic AcidCH₃COOHAcidifier

Parameters for Yield and Purity Optimization

Several factors can be manipulated to enhance the yield and purity of the synthesized this compound. A common procedure involves refluxing 10 grams of inositol with 25 mL of concentrated nitric acid for approximately three hours. youtube.com

The choice of precipitating agent can also influence the outcome. While potassium hydroxide is commonly used, potassium acetate in the presence of oxygen has also been reported to produce this compound with good yield and purity. wikipedia.org The relatively low solubility of this compound in water facilitates its crystallization and separation from the reaction mixture. wikipedia.org

Strategies for Mitigating Decomposition and Byproduct Formation (e.g., Croconate) during Synthesis

Rhodizonate is susceptible to decomposition, particularly in alkaline conditions. sciencemadness.org The primary decomposition product is the croconate anion (C₅O₅²⁻), which is formed through a ring contraction of the rhodizonate anion with the loss of a carbonyl group.

To minimize decomposition during synthesis, it is crucial to maintain an acidic environment before and during the precipitation of the potassium salt. The addition of glacial acetic acid after the initial oxidation with nitric acid serves to keep the solution acidic, thereby stabilizing the rhodizonic acid. sciencemadness.orgyoutube.com

Furthermore, rhodizonic acid and its salts can undergo decomposition in the presence of oxygen, especially in basic solutions. While controlled air oxidation is utilized to increase the yield from intermediates, prolonged exposure or uncontrolled conditions can lead to the formation of croconic acid. e-tarjome.com Therefore, careful management of the reaction atmosphere and duration is important.

Advanced Purification Techniques and Purity Assessment Methodologies

The crude this compound obtained from the synthesis is typically purified by washing the precipitate. Isopropanol (B130326) is a commonly used solvent for this purpose. sciencemadness.orgyoutube.com A thorough wash with approximately 100 mL of isopropanol helps to remove impurities. youtube.com Subsequent drying of the precipitate yields the purified product. sciencemadness.orgyoutube.com

For a more advanced purification, recrystallization can be employed. Given its poor solubility in water and organic solvents, finding a suitable solvent system for recrystallization can be challenging. sciencemadness.org However, techniques such as slow evaporation from a suitable solvent could potentially be used to obtain higher purity crystals.

The purity of this compound can be assessed using various analytical techniques. A common commercial grade for technical quality is around 85% purity. sigmaaldrich.com Titration is a viable method for determining the purity, specifically by titrating a solution of this compound with a standardized acid like hydrochloric acid (HCl) to determine the acid dissociation constants of rhodizonic acid. sigmaaldrich.com Spectroscopic methods such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can also be used to characterize the compound and identify impurities. ontosight.airesearchgate.net

Table 2: Purity Assessment Methods for this compound

Method Principle Reference
TitrationAcid-base titration to determine the amount of rhodizonate. sigmaaldrich.com
Infrared (IR) SpectroscopyIdentification of functional groups characteristic of the rhodizonate anion. ontosight.ai
Nuclear Magnetic Resonance (NMR) SpectroscopyElucidation of the molecular structure and detection of impurities. researchgate.net

Approaches to Derivatization of Rhodizonic Acid and its Salts

Rhodizonic acid and its salts, such as this compound, can be derivatized to modify their properties and introduce new functionalities. These derivatization strategies are a subject of ongoing research. benthamdirect.com

One significant area of derivatization involves the formation of metal complexes. Rhodizonic acid is known to form colored complexes with various metal ions, a property that is exploited in analytical chemistry. benthamdirect.com

Furthermore, rhodizonic acid can undergo condensation reactions. For instance, it can be condensed with heteroaryl-boronic acids to create zwitterionic systems. The hydroxyl and oxo groups on the rhodizonate ring provide reactive sites for various chemical modifications. benthamdirect.com The chemistry of the series from hexahydroxybenzene (B1219233) to cyclohexanehexaone, which includes rhodizonic acid, is rich with derivatization possibilities, although it is often complicated by tautomerism and the formation of hydrates. benthamdirect.com The biological and medicinal applications of oxocarbon acids and their derivatives, including those of rhodizonic acid, are also an active area of investigation. vietnamjournal.ru

Advanced Structural Characterization and Spectroscopic Analysis of Potassium Rhodizonate and Its Complexes

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction has been instrumental in precisely determining the crystal structure of potassium rhodizonate, revealing the spatial arrangement of potassium cations and rhodizonate dianions.

Detailed crystallographic studies have established that dipotassium (B57713) rhodizonate crystallizes in the orthorhombic system. researchgate.net The specific space group has been identified as Fddd. researchgate.net This determination is foundational to understanding the symmetry and repeating pattern of the crystal lattice.

Table 1: Crystallographic Data for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupFddd
a (Å)8.426(2)
b (Å)12.011(3)
c (Å)15.671(3)
V (ų)1586.0(6)
Z8

Data sourced from Cowan and Howard (2004). researchgate.net

A significant finding from the X-ray diffraction analysis is the non-planar conformation of the rhodizonate dianion (C₆O₆²⁻) in the solid state of the potassium salt. researchgate.net Unlike the planar geometry that might be expected for an aromatic system, the rhodizonate ion in this compound adopts a twisted-boat conformation. researchgate.net This deviation from planarity results in a molecular symmetry of D₂, rather than the higher D₆h symmetry observed in some other rhodizonate salts. researchgate.net

A comparative analysis with rubidium rhodizonate reveals significant structural differences. Notably, this compound and rubidium rhodizonate are not isostructural. researchgate.net In contrast to the twisted-boat conformation of the rhodizonate anion in the potassium salt, the anion is planar in rubidium rhodizonate. researchgate.net This highlights the influence of the cation size on the crystal packing and the conformation of the rhodizonate dianion. In anhydrous rubidium rhodizonate, both the cations and the planar anions are stacked in parallel columns. wikipedia.org

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the molecular structure and bonding within this compound by probing the vibrational modes of the rhodizonate dianion.

The vibrational spectra of rhodizonate salts are characterized by bands corresponding to the stretching and bending modes of the C-C and C-O bonds within the C₆O₆²⁻ anion. Analysis of both IR and Raman spectra for various rhodizonate salts has been interpreted as being consistent with a planar, symmetric resonance-stabilized structure with D₆h symmetry for the anion in general. scispace.com This interpretation, however, is in direct contrast with the D₂ symmetry and twisted-boat conformation determined by single-crystal X-ray diffraction for this compound in the solid state. researchgate.net

This discrepancy suggests that the vibrational spectra may reflect an averaged, more symmetric structure, or that the forces in the crystal lattice that lead to the twisted conformation in the potassium salt have a subtle effect on the vibrational modes. The characteristic vibrational modes are primarily associated with the delocalized π-system of the rhodizonate ring.

Table 2: Representative Vibrational Frequencies for the Rhodizonate Dianion

Wavenumber (cm⁻¹)SpectroscopyTentative Assignment (assuming D₆h symmetry)
~1520IRC=O stretching
~1475IRC=C stretching
~1305RamanC-C stretching
~1071IRRing deformation
~578RamanRing deformation
~450RamanC-C-C bending
~380RamanC-C-O bending

Note: These frequencies are representative for rhodizonate salts and the assignments are based on an assumed D₆h symmetry, which differs from the experimentally determined D₂ symmetry for this compound in the solid state.

Analysis of Symmetry Perturbations upon Metal Coordination

The coordination of the rhodizonate dianion to metal centers induces significant changes in its molecular symmetry. In its free, uncoordinated state, the rhodizonate ion possesses a high degree of symmetry. However, upon complexation with a metal ion, this symmetry is lowered. This perturbation is clearly observable through vibrational spectroscopy, particularly Raman spectroscopy. researchgate.net

A key finding from spectroscopic analysis of metal-rhodizonate complexes is the notable increase in the number of bands in the Raman spectra compared to the spectrum of the free rhodizonate ion. researchgate.net This increase in spectral complexity is a direct consequence of the reduction in symmetry upon metal coordination. The vibrational modes related to the C=O stretching, typically found in the 1700-1500 cm⁻¹ region, are most affected. These bands exhibit large displacements and splitting, which strongly supports the loss of symmetry experienced by the oxocarbon ion when it binds to metal centers. researchgate.net For instance, studies on a series of transition metal rhodizonate compounds (with Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺) have shown that while the manganese, cobalt, nickel, and zinc salts have remarkably similar spectral profiles, the copper salt displays a different profile, indicating distinct coordination environments and symmetry perturbations. researchgate.net

Application in Monitoring Chemical Reactions and Intermediate Species (e.g., Rhodizonate to Croconate Conversion Kinetics)

This compound and its corresponding acid, rhodizonic acid, are known to undergo chemical transformations, most notably the conversion to croconic acid. This ring-contraction reaction can be initiated by various means, including photochemical processes and the presence of oxidizing agents. cdnsciencepub.com In basic solutions with a pH greater than 10, rhodizonic acid rapidly converts to croconic acid in the presence of oxygen. wikipedia.org

The kinetics of this conversion can be monitored using spectroscopic techniques that track the disappearance of the rhodizonate species or the appearance of the croconate product. The conversion is believed to be initiated by an electron transfer to a sufficiently strong oxidizing agent. cdnsciencepub.com While the exact mechanisms are still being fully elucidated, it is understood that in alkaline conditions, the reaction may proceed through an α-oxo alcohol rearrangement after an attack by a hydroxide (B78521) ion. cdnsciencepub.com The photochemical conversion of rhodizonic acid to croconic acid and other products in aqueous solution also appears to be initiated by electron transfer. cdnsciencepub.com The monitoring of these reactions is crucial for understanding the stability and reactivity of rhodizonate, particularly as its solutions are known to be unstable over time. sciencemadness.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Investigation of Electronic Transitions and Absorbance Properties in Solution

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the electronic properties of this compound in solution. The absorption of UV or visible radiation by the rhodizonate dianion corresponds to the excitation of its outer electrons from their ground state to a higher energy excited state. shu.ac.uk The rhodizonate ion contains unsaturated carbonyl groups (chromophores) with valence electrons of low excitation energy, which are responsible for its characteristic color and UV-Vis absorption spectrum. shu.ac.uk

The electronic transitions observed in the UV-Vis spectrum of organic molecules like rhodizonate are typically π → π* and n → π* transitions. shu.ac.uk The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are generally more intense than the n → π* transitions. shu.ac.ukpharmatutor.org The n → π* transitions involve exciting an unshared electron from a non-bonding (n) orbital on an oxygen atom to a π* antibonding orbital. pharmatutor.org These transitions give rhodizonate solutions their distinctive orange color. fiu.edu For example, the complex formed between lead and rhodizonate exhibits a maximum absorbance (λmax) at 545 nm. scielo.br

Methodologies for Stability Monitoring in Various Solvent Systems

A significant challenge in the solution-phase analysis of this compound is its limited stability. In purely aqueous solutions, dilute (~10⁻⁵ M) sodium rhodizonate solutions, which are suitable for UV-Vis spectroscopy, will typically decompose and lose their characteristic orange color within about two hours. fiu.edu The complete decomposition into the croconate ion can take over a week. fiu.edu This instability complicates accurate spectroscopic measurements and equilibrium studies.

To overcome this, methodologies have been developed to enhance the stability of rhodizonate in solution. One effective approach is the use of a mixed solvent system. It has been demonstrated that dissolving rhodizonate in a 50/50 (by volume) mixture of water and ethanol (B145695) extends its stability by several hours. fiu.edu This increased stability is crucial for allowing sufficient time to perform accurate UV-Vis spectroscopic measurements, conduct titration studies for determining binding constants, and monitor reaction kinetics without significant degradation of the analyte. fiu.edu The use of this solvent system was reported as essential for studying the binding of rhodizonate with Pb(II) and lanthanide ions, as it also prevents the immediate precipitation of the resulting metal complexes. fiu.edu

Spectrophotometric Determination of Acid Dissociation Constants

Spectrophotometry provides a robust method for determining the acid dissociation constants (pKa) of rhodizonic acid. The principle behind this method is that the different protonated and deprotonated forms of the molecule (H₂C₆O₆, HC₆O₆⁻, and C₆O₆²⁻) exhibit distinct UV-Vis absorption spectra. By monitoring the changes in the absorbance spectrum as a function of pH, the equilibrium constants for the dissociation reactions can be calculated. nih.govscielo.br

Rhodizonic acid is a diprotic acid, meaning it can donate two protons. The two acid dissociation constants have been determined at 25 °C as:

pKa₁ = 4.378 ± 0.009

pKa₂ = 4.652 ± 0.014 wikipedia.org

The determination procedure typically involves preparing a series of solutions with varying pH values, recording the UV-Vis spectrum for each, and then analyzing the data. Multiwavelength spectrophotometric approaches, where absorbance data from several wavelengths are used simultaneously, coupled with techniques like target factor analysis, can yield highly accurate pKa values even for compounds where the spectra of the different species are very similar. nih.gov

Parameter Value
pKa₁4.378 (± 0.009)
pKa₂4.652 (± 0.014)

Table 1: Acid Dissociation Constants of Rhodizonic Acid at 25 °C. wikipedia.org

Advanced Spectroscopic Techniques for Structural Probing

Beyond conventional vibrational and UV-Vis spectroscopy, other advanced spectroscopic techniques have been employed to probe the structure of this compound and its derivatives. Fourier-Transform Infrared (FT-IR) spectroscopy, complementary to Raman spectroscopy, provides detailed information about the vibrational modes of the molecule and is used to study the coordination between rhodizonate and metal ions. fiu.edu

X-ray Photoelectron Spectroscopy (XPS) is another powerful surface-sensitive technique used to confirm the coordination environment of metals in rhodizonate complexes. For example, in a study of the sodium rhodizonate test for lead, XPS data confirmed the coordination of chloride ions to Pb(II) by showing a shift in the major Pb 4f₇/₂ peak from 138.6 eV to 139.0 eV. fiu.edu

Diffuse Reflectance Spectroscopy has also been applied, particularly in the analysis of rhodizonate-based tests on solid platforms like filter paper. This technique measures the light reflected from a surface to determine the absorption properties of the species present, as demonstrated in the determination of lead using sodium rhodizonate where reflectance was measured at 545 nm. scielo.br These advanced methods provide deeper insights into the electronic structure, bonding, and chemical environment of the rhodizonate ion in various states.

Surface-Enhanced Raman Scattering (SERS) for Solution-Phase Reaction Monitoring

Surface-Enhanced Raman Scattering (SERS) has emerged as a highly sensitive and effective technique for the real-time, in-situ monitoring of chemical reactions in solution. This method allows for the detailed observation of changes in molecular structure and the detection of transient intermediates, providing valuable insights into reaction kinetics and mechanisms.

One notable application of SERS is in monitoring the conversion of the rhodizonate anion to the croconate anion in an aqueous solution. This transformation is a key reaction of oxocarbons and has been studied using SERS to understand its kinetics and the influence of catalysts. In such studies, the rhodizonate solution is typically analyzed in the presence of a SERS-active substrate, such as silver or gold nanoparticles. The intense electromagnetic fields generated at the surface of these nanoparticles significantly enhance the Raman signal of the analyte molecules, enabling the detection of even low concentrations of reactants, intermediates, and products.

Research has shown that the SERS spectrum of the rhodizonate anion exhibits characteristic vibrational modes, particularly those associated with the stretching of the C=O and C=C bonds within its six-membered ring structure. As the reaction proceeds, the intensity of these rhodizonate peaks decreases, while new peaks corresponding to the formation of the five-membered croconate ring appear and grow in intensity. This allows for the continuous monitoring of the reaction progress.

Furthermore, SERS has been instrumental in identifying short-lived intermediate species that are not easily detectable by other techniques. The high sensitivity of SERS allows for the observation of subtle changes in the vibrational spectra that signify the formation and consumption of these intermediates, offering a more complete picture of the reaction pathway.

The catalytic effect of metal ions, such as Cu(II), on the conversion of rhodizonate to croconate has also been investigated using SERS. By monitoring the reaction in the presence and absence of the catalyst, researchers can determine the influence of the catalyst on the reaction rate and mechanism. This is achieved by observing an accelerated disappearance of the rhodizonate signals and a corresponding faster appearance of the croconate signals.

Interactive Table: Hypothetical SERS Data for Monitoring Rhodizonate to Croconate Conversion

Mass Spectrometry for Anion Detection and Identification

Mass spectrometry is an indispensable analytical technique for the detection and structural elucidation of ionic species. In the context of this compound, electrospray ionization mass spectrometry (ESI-MS), particularly in the negative ion mode, is employed to study the rhodizonate anion (C₆O₆)²⁻.

The rhodizonate anion has been successfully detected in mass spectrometry experiments, confirming its existence in the gas phase. The monoisotopic mass of the rhodizonate anion is approximately 167.96 Da. In a typical ESI-MS experiment, a solution of this compound is introduced into the mass spectrometer, where the solvent is evaporated, and the rhodizonate anions are transferred into the gas phase for mass analysis.

Tandem mass spectrometry (MS/MS), often utilizing collision-induced dissociation (CID), provides deeper structural insights by fragmenting the isolated rhodizonate anion. In a CID experiment, the mass-selected rhodizonate anions are collided with an inert gas (such as argon or nitrogen). The kinetic energy from the collision is converted into internal energy, leading to the fragmentation of the anion. The resulting fragment ions are then mass-analyzed, producing a fragmentation spectrum.

While specific, detailed fragmentation data for the rhodizonate anion is not extensively published, the fragmentation of oxocarbon anions generally involves the sequential loss of neutral carbon monoxide (CO) molecules. This process leads to the formation of smaller oxocarbon anions. For the rhodizonate anion (C₆O₆)²⁻, a plausible fragmentation pathway would involve the loss of a CO molecule to form the croconate anion (C₅O₅)²⁻, followed by further losses of CO. The detection of these specific fragment ions would provide unequivocal evidence for the structure of the precursor rhodizonate anion.

Interactive Table: Expected Fragmentation Pattern of the Rhodizonate Anion in MS/MS

It is important to note that the actual observed fragmentation pattern can be influenced by experimental conditions such as the collision energy and the specific mass spectrometer used.

Electronic Structure and Bonding in Rhodizonate Systems

Quantum Chemical Insights into Aromaticity and Charge Delocalization Phenomena

The rhodizonate dianion is a member of the oxocarbon family and is recognized for its aromatic nature. The planarity of the six-membered ring, combined with its π-electron system, fulfills the criteria for Hückel's rule of aromaticity. Computational studies, particularly those employing Density Functional Theory (DFT), have provided quantitative insights into this phenomenon.

A key indicator of aromaticity is the equalization of bond lengths within the ring. DFT calculations have shown that the rhodizonate dianion possesses nearly equal carbon-carbon and carbon-oxygen bond lengths, indicative of a highly delocalized π-electron system. wikipedia.org Specifically, DFT(M06-2X)/6-311+G(d,p) computations reveal that all six C-C bonds are identical with a bond length of approximately 1.496 Å, and all six C-O bonds are identical with a length of about 1.231 Å. wikipedia.org This uniformity in bond lengths strongly supports the concept of resonance and the distribution of the -2 charge across the entire molecule.

Bond TypeCalculated Bond Length (Å)
C-C1.496
C-O1.231

Oxidation States and Redox Chemistry of Rhodizonate Anions

The rhodizonate system is capable of existing in multiple oxidation states, making its redox chemistry a subject of significant interest. The dianion, (C₆O₆)²⁻, is the most stable and common form. However, it can participate in electron transfer reactions to form other species.

The parent rhodizonic acid (H₂C₆O₆) can be considered the fully protonated, neutral form of the molecule. It can be produced through the oxidation of myo-inositol. diva-portal.org In solution, rhodizonic acid can undergo deprotonation to form the hydrogenrhodizonate anion (HC₆O₆)⁻ and subsequently the rhodizonate dianion (C₆O₆)²⁻. diva-portal.org

The rhodizonate dianion itself can be involved in redox processes. In basic solutions and in the absence of oxygen, rhodizonic acid is known to convert to the tetrahydroxy-1,4-benzoquinone (THBQ) anion, (C₆O₆)⁴⁻, which represents a more reduced state of the oxocarbon. diva-portal.org Furthermore, the rhodizonate anion can undergo oxidative decomposition, often leading to the formation of the croconate anion (C₅O₅)²⁻ through a ring-contraction mechanism. diva-portal.org

While detailed electrochemical studies providing specific redox potentials for the rhodizonate anion are not extensively documented in the provided search results, the known chemical transformations clearly indicate its ability to participate in redox reactions. The interconversion between different oxocarbon anions highlights a rich and complex electrochemical behavior.

Analysis of Frontier Molecular Orbitals and Related Electronic Properties

Frontier molecular orbital (FMO) theory is a powerful tool for understanding the chemical reactivity and electronic properties of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to this theory, as they are primarily involved in chemical reactions.

For the rhodizonate dianion, computational studies are essential to determine the energies and characteristics of these frontier orbitals. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

Coordination Chemistry and Metal Rhodizonate Complexation

General Mechanism of Metal Ion Complex Formation

The formation of metal-rhodizonate complexes is a classic example of coordination chemistry, where a central metal cation acts as a Lewis acid, accepting electron pairs from the rhodizonate anion, which serves as a Lewis base or ligand. The interaction is primarily driven by the electrostatic attraction between the positively charged metal ion and the negatively charged oxygen atoms of the dianion.

The process can be generalized as the displacement of solvent molecules (usually water) from the metal's coordination sphere by the rhodizonate ligand. The dianion can coordinate with metal ions in different ways, including acting as a chelating ligand to a single metal center or as a bridging ligand connecting multiple metal centers, which can lead to the formation of polymeric structures. researchgate.net

Ligand Characteristics: Aromaticity and Symmetry of the Dianion

The rhodizonate dianion (C₆O₆²⁻) exhibits significant stability due to its aromatic character. wikipedia.org This aromaticity arises from a cyclic, planar structure with a continuous ring of overlapping p-orbitals. saskoer.ca The dianion has a total of 6 π-electrons (satisfying Hückel's rule of 4n+2 π-electrons for aromaticity, where n=1), which are delocalized over the entire ring. saskoer.castackexchange.comyoutube.commasterorganicchemistry.comnih.gov This electron delocalization results in all carbon-carbon bonds and carbon-oxygen bonds having partial double bond character, leading to a highly symmetric (D₆h) planar structure. wikipedia.orgrsc.org

The resonance stabilization of the rhodizonate dianion contributes to the thermodynamic favorability of its complex formation. The delocalized electron system creates a uniform negative charge distribution across the six oxygen atoms, making them all potential coordination sites. wikipedia.org

Resonance Structures of the Rhodizonate Dianion
Resonance Structures of the Rhodizonate Dianion
The delocalization of π-electrons across the rhodizonate ring results in a hybrid structure where the negative charges are evenly distributed among the oxygen atoms.

Role of Oxygen Atoms as Primary Ligating Centers

The six oxygen atoms of the rhodizonate dianion are the primary centers for ligation with metal ions. nih.govmdpi.com These oxygen atoms act as electron-pair donors, forming coordinate covalent bonds with the metal cation. The geometry of the dianion allows for various coordination modes. It can act as a bidentate chelating ligand, where two adjacent oxygen atoms bind to the same metal ion, forming a stable five-membered ring. researchgate.net Alternatively, it can function as a bridging ligand, with oxygen atoms coordinating to two different metal ions, leading to the formation of extended one-, two-, or three-dimensional polymeric networks. fiu.edu The specific coordination mode depends on factors such as the metal ion's size, charge, and preferred coordination geometry, as well as the reaction conditions.

Complexation with Specific Metal Ions

Potassium rhodizonate is a versatile reagent that forms distinct complexes with a variety of metal ions, with a particular affinity for heavy metal cations.

Interactions with Heavy Metal Ions (e.g., Lead, Barium, Thallium)

Rhodizonate forms intensely colored and often insoluble precipitates with several heavy metal ions, a property that has been historically utilized for their qualitative detection.

Lead (Pb²⁺): The reaction with lead(II) ions is particularly notable, forming a dark violet or blue-violet lead rhodizonate complex. wikipedia.org This reaction is highly sensitive and forms the basis of a common spot test for the presence of lead. researchgate.netojp.gov UV-Vis titration studies have shown that lead(II) and rhodizonate typically bind in a 1:1 stoichiometric ratio. fiu.edufiu.edu The resulting lead rhodizonate complex is exceptionally stable and sparingly soluble in water. fiu.eduloodtesten.nl

Barium (Ba²⁺): Rhodizonate also reacts with barium ions to form a reddish-brown precipitate. guidechem.com This reaction is also used for the analytical determination of barium. nih.govnih.gov The barium rhodizonate complex, while insoluble, is generally considered to be more soluble than the lead counterpart.

Thallium (Tl⁺): Thallium(I) ions can also form complexes with rhodizonate. nih.gov The coordination chemistry of thallium(I) can be complex and is influenced by the presence of a stereochemically active lone pair of electrons. nih.gov While specific structural details of the thallium-rhodizonate complex are less commonly reported than for lead or barium, the interaction is known to occur. nih.govresearchgate.net

Mechanisms of Insoluble Complex Precipitation

The formation of insoluble metal rhodizonate complexes is a precipitation reaction that occurs when the concentration of the metal and rhodizonate ions in solution exceeds the solubility product constant (Ksp) of the complex. deu.edu.tr The process can be described in two main stages: nucleation and crystal growth.

Nucleation: Initially, metal cations and rhodizonate anions in the solution collide and aggregate to form small, thermodynamically stable nuclei. This process requires overcoming an energy barrier and is influenced by factors such as supersaturation, temperature, and the presence of impurities.

Crystal Growth: Once stable nuclei are formed, they grow by the further addition of metal ions and rhodizonate anions from the solution onto their surfaces. libretexts.org This growth continues until the ion concentrations in the solution are reduced to the equilibrium saturation level.

The resulting precipitates are often amorphous or microcrystalline solids. loodtesten.nl The strong coordination between the rhodizonate ligand and heavy metal ions, coupled with the potential for the formation of extended polymeric networks, contributes to the low aqueous solubility of these complexes. libretexts.orgnetsolwater.com

Principles of Specificity and Selectivity in Metal Chelation (e.g., Pb²⁺)

The high selectivity of the rhodizonate anion for lead(II) ions can be understood through the principles of Hard and Soft Acids and Bases (HSAB) theory and considerations of thermodynamic stability. wikipedia.org

HSAB Theory: This theory classifies Lewis acids and bases as either "hard" or "soft." Hard acids are typically small, highly charged, and not easily polarizable, while soft acids are larger, have a lower charge, and are more polarizable. The same applies to bases. The central principle of HSAB theory is that hard acids prefer to bind with hard bases, and soft acids prefer to bind with soft bases. wikipedia.org The oxygen atoms of the rhodizonate ligand are considered hard Lewis bases. Lead(II) is classified as a borderline or soft acid, which might suggest a less than optimal interaction. fiveable.me However, the chelate effect and other factors contribute significantly to the stability of the complex.

The combination of these factors results in the high specificity and selectivity of rhodizonate for the chelation of lead(II) ions, leading to the formation of a highly stable and characteristically colored insoluble complex.

Coordination with Transition Metal Ions (e.g., Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Fe²⁺/Fe³⁺)

The rhodizonate dianion (C₆O₆²⁻) is a versatile ligand that forms stable complexes with a variety of divalent and trivalent transition metal ions. Its coordination chemistry is of significant interest due to the structural diversity and unique properties of the resulting metal-organic frameworks.

Synthetic Approaches and Characterization of Metal-Rhodizonate Complexes

A series of transition metal-rhodizonate complexes with the general formula MC₆O₆·nH₂O have been synthesized, where M represents divalent metal ions such as Manganese (Mn²⁺), Cobalt (Co²⁺), Nickel (Ni²⁺), Copper (Cu²⁺), and Zinc (Zn²⁺). researchgate.net The synthesis of these compounds is typically carried out under an inert atmosphere to prevent oxidation. researchgate.net The resulting complexes are characterized using a suite of analytical techniques to determine their structure and composition.

Powder X-ray diffraction (PXRD) is a primary tool for structural analysis. Studies have shown that the complexes of manganese, cobalt, nickel, and zinc are isostructural, crystallizing in the Pmmm space group. researchgate.net The copper complex, however, adopts a different arrangement, belonging to the P2/m space group. researchgate.net The unit cell volumes of these complexes tend to increase with the number of water molecules present in the crystal lattice, a value which is precisely determined by elemental and thermogravimetric analyses. researchgate.net

Spectroscopic methods such as Fourier-transform infrared (FT-IR) spectroscopy and Raman spectroscopy are crucial for confirming the coordination of the rhodizonate ligand to the metal center. researchgate.netmorressier.com Further characterization can involve techniques like ¹³C-NMR and UV-Vis spectroscopy, particularly when studying complexation in solution. morressier.com

Table 1: Crystallographic Data for Divalent Transition Metal-Rhodizonate Complexes

Metal Ion (M²⁺) General Formula Crystal System Space Group
Mn²⁺ MnC₆O₆·nH₂O Orthorhombic Pmmm
Co²⁺ CoC₆O₆·nH₂O Orthorhombic Pmmm
Ni²⁺ NiC₆O₆·nH₂O Orthorhombic Pmmm
Cu²⁺ CuC₆O₆·nH₂O Monoclinic P2/m
Zn²⁺ ZnC₆O₆·nH₂O Orthorhombic Pmmm

Data sourced from research on rhodizonate complexes. researchgate.net

Impact of Metal Coordination on Ligand Symmetry and Vibrational Signatures

The free rhodizonate dianion possesses a highly symmetric, planar structure, generally considered to have D₆h symmetry. rsc.org Upon coordination to a metal ion, this high symmetry is typically reduced. researchgate.net This loss of symmetry has a profound and observable impact on the vibrational spectra (both Raman and Infrared) of the complexes. researchgate.net

Lanthanide-Rhodizonate Complexation Studies

The coordination chemistry of rhodizonate extends to the lanthanide series (Ln³⁺). Studies have demonstrated that the rhodizonate anion effectively complexes with these f-block elements. fiu.edufiu.edu UV-Vis titration experiments performed in a mixed water/ethanol (B145695) solvent system have shown that rhodizonate coordinates to lanthanide ions predominantly in a 1:1 stoichiometric ratio. fiu.edufiu.edu

Investigation of Binding Constant Variations and Implications for Separation Methodologies

The stability of lanthanide complexes, quantified by their formation or binding constants, is a critical parameter. Variations in these constants across the lanthanide series can be exploited for developing separation methodologies. While detailed binding constant data for the entire lanthanide series with rhodizonate is not extensively documented in the provided context, the principles of lanthanide coordination chemistry suggest that such variations do exist. The stability of lanthanide chelates often increases with decreasing ionic radius across the series (from La³⁺ to Lu³⁺), though breaks in this trend can occur, for instance at Gadolinium (Gd³⁺). ias.ac.in

The differing affinities of the rhodizonate ligand for various metal ions highlight its potential for selective complexation. For example, it has been shown that rhodizonate has a higher affinity for Lead (Pb²⁺) than for several lanthanide(III) ions. fiu.edu This preferential binding suggests that rhodizonate-based systems could be designed to selectively separate certain heavy metals from lanthanides, a process of significant industrial and environmental importance. The accurate determination of binding constants is essential for designing such selective extraction or separation processes. informahealthcare.com

Influence of Solvent Systems and Media on Complexation Stability

The choice of solvent is a critical factor that profoundly influences the study of metal-rhodizonate complexation. morressier.comfiu.edu The stability of the rhodizonate anion itself and the solubility of its metal complexes are highly dependent on the medium. morressier.com

In purely aqueous solutions, dilute (~10⁻⁵ M) solutions of sodium rhodizonate are unstable, losing their characteristic orange color in about two hours. morressier.comfiu.edu Furthermore, many metal-rhodizonate complexes, such as the one formed with Pb²⁺, precipitate immediately from water, hindering detailed solution-state analysis. fiu.edu To overcome these limitations, mixed solvent systems are employed. morressier.comfiu.edu Mixtures of water and ethanol (e.g., 50/50 by volume) or water and acetone (B3395972) have been shown to greatly enhance the stability of the rhodizonate anion. morressier.comfiu.edu For instance, a 10⁻⁵ M sodium rhodizonate solution in a 75/25 acetone/water mixture remains stable for over two days. morressier.com The use of these mixed solvents is essential for conducting accurate UV-Vis spectroscopic measurements and titration studies to determine binding ratios and constants. fiu.edu

Table 2: Stability of Sodium Rhodizonate in Different Solvents

Solvent System Concentration Approximate Stability Time
Pure Water ~10⁻⁵ M ~2 hours
Water/Ethanol (50/50) ~10⁻⁵ M Extended by several hours
Acetone/Water (75/25) ~10⁻⁵ M > 48 hours

Data compiled from studies on rhodizonate complexation. morressier.comfiu.edu

Role of pH in Complex Formation and Stability

The pH of the medium is a crucial variable that governs the formation, stability, and even the color of metal-rhodizonate complexes. researchgate.net The rhodizonate anion's protonation state and the hydrolysis of the metal ion are both pH-dependent, which in turn affects complexation.

The reaction between sodium rhodizonate and various divalent metals is highly sensitive to pH. For example, the complex formed with lead (Pb²⁺) exhibits different colors depending on the acidity of the solution; it appears blue-violet at neutral pH and scarlet at a pH of 2.8. researchgate.net In contrast, the red-brown color of the barium-rhodizonate complex is independent of pH. researchgate.net

This pH dependence can be exploited for selective detection. Other divalent metals like strontium and copper react with rhodizonate at neutral pH, but these complexes are unstable in acidic conditions and become colorless. researchgate.net The lead-rhodizonate complex, however, loses its color at a significantly slower rate in acidic media. Consequently, at a pH below 2.8, the colorimetric reaction becomes highly specific for lead, as most other metal-rhodizonate complexes are colorless under these conditions. researchgate.net This demonstrates that pH is a powerful tool for controlling the specificity and stability of these coordination complexes.

Effect of Surfactants (e.g., Sodium Dodecyl Sulfate) on Complex Stability and Sensitivity

The presence of surfactants, particularly anionic surfactants like sodium dodecyl sulfate (B86663) (SDS), can significantly modulate the stability and analytical sensitivity of metal-rhodizonate complexes. While direct studies on the rhodizonate-metal-SDS system are not extensively documented, the principles of micellar catalysis and the behavior of analogous metal-ligand systems provide a strong framework for understanding these effects.

Anionic micelles, such as those formed by SDS above its critical micelle concentration (CMC), create a negatively charged surface that can attract and concentrate positive metal ions from the bulk aqueous solution. rsc.orgrsc.org This localization of metal ions at the micelle-water interface leads to a higher effective concentration of the metal reactant in the vicinity of the rhodizonate ligand, which may also partition into the micellar phase. This "concentration effect" is a primary driver for the observed catalysis in many micellar systems, leading to a significant enhancement in the rate of complex formation. rsc.orgrsc.org

For instance, kinetic studies on the reaction between Ni²⁺(aq) and various bidentate ligands in the presence of SDS micelles have shown that the observed rate of reaction is considerably enhanced. rsc.orgrsc.org This acceleration is attributed to the concentrative effect of the micelle surface on the reactants. rsc.orgrsc.org The reaction is believed to occur at the micelle surface with a mechanism similar to that in aqueous solution, but the localization of both the metal ion and the ligand at this interface increases the frequency of reactive encounters. rsc.org

This enhancement in reaction rate can directly translate to increased sensitivity in analytical methods that rely on the formation of colored metal-rhodizonate complexes. A faster and more efficient complex formation can lead to a more pronounced and rapid color change, lowering the detection limits for the target metal ion.

Furthermore, the micellar environment can also influence the stability of the resulting metal-rhodizonate complex. The hydrophobic core and the charged surface of the micelle can provide a microenvironment that is significantly different from the bulk aqueous solution. This can affect the solubility and dissociation equilibrium of the complex. In some cases, the incorporation of the complex into the micellar structure can protect it from dissociation or competing reactions in the bulk solution, thereby increasing its apparent stability. The presence of SDS has been shown to influence the texture and dispersity of nanoparticles formed in the presence of metal ions, highlighting the surfactant's role in controlling the aggregation and stability of metal-containing species.

It is important to note that the effect of the surfactant is highly dependent on its concentration. Below the CMC, the surfactant exists as monomers and is unlikely to have a significant catalytic effect. As the concentration approaches and exceeds the CMC, the formation of micelles leads to the observed rate enhancements. However, at very high surfactant concentrations, a dilution effect can occur, where the reactants are distributed over a larger number of micelles, potentially leading to a decrease in the reaction rate. rsc.org

Kinetic and Thermodynamic Characterization of Complexation Reactions

The formation of a metal-rhodizonate complex is governed by both kinetic and thermodynamic factors. While thermodynamics dictates the position of the equilibrium and the ultimate stability of the complex, kinetics determines the rate at which this equilibrium is achieved.

Thermodynamic Characterization:

The thermodynamic stability of metal-rhodizonate complexes is quantified by their stability constants (also known as formation constants, K) or the logarithm of these constants (log K). A higher stability constant indicates a stronger interaction between the metal ion and the rhodizonate ligand and a greater proportion of the complex at equilibrium.

Potentiometric studies have been conducted to determine the stability constants of rhodizonic acid with a range of divalent and trivalent metal ions. The thermodynamic stability constants provide a quantitative measure of the affinity of rhodizonate for different metal ions. researchgate.net

ΔG = -RTlnK

A large and positive log K value corresponds to a large and negative ΔG, indicating a spontaneous and thermodynamically favorable complexation reaction. The stability of these complexes can be influenced by factors such as the nature of the metal ion, pH, and the solvent system. For instance, the limited solubility of many metal rhodizonate complexes in water has led to studies in mixed solvents, which can enhance their stability and allow for more detailed characterization. morressier.comfiu.edu

Below is a table summarizing the thermodynamic stability constants (log K) for the formation of 1:1 complexes between rhodizonic acid and various metal ions, as determined by potentiometric titration at a constant temperature and ionic strength.

Metal IonLog K₁Log K₂
Cu(II)5.104.25
Ni(II)4.103.35
Co(II)3.803.10
Zn(II)3.953.25
Mn(II)3.402.80
Cd(II)3.853.15
Mg(II)2.902.40
Ca(II)2.702.25
VO(II)5.254.45
UO₂(II)5.404.60
Al(III)6.205.30
Data sourced from potentiometric studies of rhodizonic acid complexes. researchgate.net

Kinetic Characterization:

The kinetics of metal-rhodizonate complexation, which describe the rate of the reaction, are crucial for understanding the mechanism of complex formation and for applications where rapid color development is essential. These reactions are often very fast and require specialized techniques for their study, such as stopped-flow spectrophotometry. u-szeged.hu

While specific kinetic data for rhodizonate complexation is scarce, studies on analogous systems, such as the complexation of metal ions with other ligands in the presence of micelles, provide valuable insights. The rate of complex formation is often limited by the rate of water loss from the inner coordination sphere of the hydrated metal ion, a process known as the Eigen-Wilkins mechanism. rsc.orgrsc.org

The presence of SDS micelles has been shown to dramatically increase the rate of complex formation between Ni²⁺ and various ligands. rsc.orgrsc.org The catalysis is attributed to the high concentration of both the metal ion and the ligand at the negatively charged micelle surface. rsc.orgrsc.org The rate-limiting step, the release of a water molecule from the metal ion, is reported to have a similar rate constant at the micelle surface as in the bulk aqueous solution. rsc.org

The general mechanism for the formation of a 1:1 metal-rhodizonate complex (M-R) can be represented as:

M(H₂O)ₓ²⁺ + R²⁻ ⇌ [M(H₂O)ₓ₋₁R] + H₂O

The rate of this reaction would be expected to be first order with respect to both the metal ion and the rhodizonate concentrations. The rate constant for this process would provide a quantitative measure of how quickly the colored complex forms. While specific rate constants and activation parameters (activation energy, enthalpy, and entropy of activation) for metal-rhodizonate systems are not available in the reviewed literature, the principles of micellar catalysis strongly suggest that the presence of an anionic surfactant like SDS would significantly accelerate these reactions.

Reaction Mechanisms and Degradation Pathways of the Rhodizonate Dianion

Thermal and Photochemical Reactivity of the Rhodizonate Dianion

The stability of the rhodizonate dianion is significantly affected by both thermal energy and electromagnetic radiation. Both thermal and photochemical degradation pathways are initiated by an electron transfer from the dianion to a suitable electron acceptor, meaning a sufficiently strong oxidizing agent must be present for the reaction to proceed. researchgate.net Exposure to light accelerates the disappearance of rhodizonic acid and its corresponding dianion. researchgate.net

In aqueous solutions, the rhodizonate dianion is susceptible to oxidation. The process is initiated by an electron transfer to an oxidizing agent. researchgate.net Studies have shown that in the presence of agents like hydrogen peroxide (H₂O₂), ferricyanide (B76249) ([Fe(CN)₆]³⁻), and tetracyanoethylene (B109619) (TCNE), both thermal and photochemical reactions proceed via this initial electron transfer. researchgate.net The mechanism of oxidation is consistent for both thermal and photochemical reactions, with light simply increasing the rate of the initial electron transfer. researchgate.net

The kinetics of the reaction depend on the specific oxidizing agent present. For instance, with hydrogen peroxide and ferricyanide, the reaction rate shows a square root dependence on the concentration of the additive. researchgate.net In contrast, with tetracyanoethylene, the rate is first order with respect to the additive's concentration. researchgate.net This difference in behavior is attributed to the rate of separation of the ions from the initial charge transfer complex formed between the rhodizonate dianion and the oxidizing agent. researchgate.net The primary product of this oxidation in most cases is croconic acid (or its corresponding croconate dianion). researchgate.net

Photolysis, the decomposition of a compound by light, enhances the degradation rate of the rhodizonate dianion. The underlying mechanism of the photochemical reaction mirrors that of the thermal reaction: an initial electron transfer to an oxidizing agent. researchgate.net Irradiation with light provides the energy to facilitate this electron transfer. researchgate.net

The efficiency of a photochemical reaction is described by its quantum yield (Φ), which is the number of specific events occurring per photon absorbed. researchgate.net For the disappearance of the rhodizonate dianion via photolysis in the presence of various oxidizing agents, the quantum yield has been determined. The quantum yield is dependent on the concentration and type of oxidizing agent. For example, the quantum yield for the reaction with hydrogen peroxide and potassium ferricyanide shows a square root dependence on the concentration of the oxidizing agent. researchgate.net With tetracyanoethylene (TCNE), the quantum yield exhibits a linear dependence on its concentration. researchgate.net A maximum quantum yield of 0.04 for the disappearance of rhodizonate has been observed in the presence of TCNE. fiu.eduresearchgate.net

AdditiveConcentration (M)Thermal Rate (M s⁻¹)Photochemical Rate (M s⁻¹)
None-0.05 x 10⁻⁹0.25 x 10⁻⁹
H₂O₂5.0 x 10⁻⁵0.17 x 10⁻⁹0.50 x 10⁻⁹
H₂O₂2.0 x 10⁻⁴0.30 x 10⁻⁹1.05 x 10⁻⁹
K₃Fe(CN)₆1.25 x 10⁻⁵0.17 x 10⁻⁹0.85 x 10⁻⁹
K₃Fe(CN)₆5.0 x 10⁻⁵0.35 x 10⁻⁹1.60 x 10⁻⁹
TCNE2.5 x 10⁻⁵0.20 x 10⁻⁹1.00 x 10⁻⁹
TCNE1.0 x 10⁻⁴0.60 x 10⁻⁹3.50 x 10⁻⁹

Table 1: Initial rates of disappearance of rhodizonate dianion ([Rh²⁻] = 2.5 x 10⁻⁵ M) at 20°C in the presence of various oxidizing agents. Data sourced from Zhao, B., & Back, M. H. (1991). researchgate.net

Ring Contraction Reactions (e.g., Rhodizonate to Croconate Conversion)

A significant degradation pathway for the rhodizonate dianion is its ring contraction to the croconate dianion, a five-membered ring oxocarbon. This reaction involves the loss of one of the six carbonyl (or enol) groups from the rhodizonate ring. researchgate.net While this conversion is well-documented, the precise mechanisms are still under investigation. researchgate.net Dilute aqueous solutions (~10⁻⁵ M) of sodium rhodizonate typically lose their characteristic color in about two hours, though the full decomposition into croconate can take up to a week. researchgate.net

The conversion of rhodizonate to croconate involves a decarboxylation (or decarbonylation) step where a carbon-oxygen unit is eliminated. One proposed mechanism suggests that the reaction proceeds through an initial α-oxo-alcohol ring contraction, which is then followed by the decarboxylation reaction, yielding the five-membered croconate ring. fiu.edu This process leads to the formation of a more stable five-membered ring structure from the six-membered rhodizonate.

The stability and decomposition pathway of the rhodizonate dianion are highly dependent on the pH of the solution and the presence of dissolved oxygen. researchgate.net

Influence of pH: The rate of oxidation of rhodizonate in air-saturated (oxygenated) solutions increases with increasing pH. researchgate.net In strongly basic solutions (pH > 10), rhodizonic acid rapidly converts to croconic acid in the presence of oxygen. researchgate.net Conversely, the stability of rhodizonate solutions is significantly enhanced under acidic conditions. Aqueous solutions of sodium rhodizonate have a half-life that increases from approximately one hour at their natural pH to about ten hours when the pH is lowered to below 3.

Influence of Dissolved Oxygen: The presence of dissolved oxygen is a critical factor. Aerated, aqueous solutions of rhodizonic acid are generally unstable. researchgate.net At a pH of 8.3 and exposed to light, solutions are stable for days if oxygen is absent. However, in the presence of oxygen, they decompose to croconic acid and other products. researchgate.net In basic solutions (pH > 10), the decomposition pathway diverges depending on oxygen's presence: conversion to croconic acid occurs in the presence of oxygen, while conversion to the tetrahydroxybenzoquinone (THBQ) anion occurs in the absence of oxygen. researchgate.net

Methodological Strategies for Mitigating Rhodizonate Decomposition in Research Studies

The inherent instability of the rhodizonate dianion in aqueous solutions presents a significant challenge in research settings, potentially impacting the accuracy and reproducibility of experimental results. However, several methodological strategies have been developed to mitigate its decomposition. These strategies primarily focus on controlling the chemical environment to slow down the degradation pathways.

The decomposition of the rhodizonate dianion is a complex process influenced by several factors, including pH, exposure to light, and the presence of oxygen. cdnsciencepub.com In basic solutions with a pH greater than 10, and in the presence of oxygen, the rhodizonate dianion undergoes a rapid conversion to the croconate anion. cdnsciencepub.com This transformation is believed to be initiated by an attack of the hydroxide (B78521) ion. cdnsciencepub.com Further degradation can lead to the formation of oxalate. fiu.edu The reaction is also accelerated by exposure to light. cdnsciencepub.com

The proposed, though not fully elucidated, mechanism for the conversion of rhodizonate to croconate involves an initial α-oxo-alcohol ring contraction, followed by a decarboxylation reaction. researchgate.net Studies utilizing surface-enhanced Raman scattering (SERS) have successfully identified a five-membered ring intermediate during this conversion process. researchgate.net

To counteract this instability, researchers have devised effective strategies to enhance the longevity of rhodizonate solutions for experimental use.

One of the most effective methods is the use of a mixed solvent system. Dilute aqueous solutions of sodium rhodizonate, typically around 10⁻⁵ M, will lose their characteristic orange color in approximately two hours, with the full decomposition to croconate taking up to a week. fiu.edu However, by dissolving the rhodizonate in a 50/50 (by volume) water/ethanol (B145695) mixture, its stability is extended by several hours. fiu.edu This extended timeframe is crucial for conducting accurate UV-Vis spectroscopic measurements, titration studies, and determining binding constants. fiu.edu The presence of ethanol is believed to alter the solvent properties of the aqueous phase, which in turn affects the stability of the rhodizonate dianion. nih.gov

Another widely adopted and effective strategy involves the use of buffer solutions to control the pH. The preparation of aqueous rhodizonate solutions in a tartrate buffer at a pH of 2.8 has been shown to significantly increase the half-life of the solution from about one hour to approximately ten hours. astm.orgresearchgate.net At this acidic pH, the rhodizonate dianion is diprotonated, forming the more stable rhodizonic acid. astm.org This method not only enhances stability but also ensures the desired reaction specificity in certain applications, such as the detection of lead, by preventing the formation of non-diagnostic complexes at higher pH values. astm.org

The removal of oxygen from the solution is another factor that can contribute to the stabilization of the rhodizonate dianion, as oxygen is involved in the oxidative degradation pathways. cdnsciencepub.com

The following interactive table summarizes the key findings from research on mitigating rhodizonate decomposition:

Mitigation StrategyKey FindingsStability ImprovementReference
Water/Ethanol Solvent System Dissolving rhodizonate in a 50/50 (v/v) water/ethanol mixture.Extends solution stability by several hours, allowing for accurate spectroscopic measurements. fiu.edu
Tartrate Buffer Preparing aqueous solutions in a tartrate buffer at pH 2.8.Increases the half-life of the solution from approximately 1 hour to about 10 hours. astm.orgresearchgate.net
Oxygen Removal Deaerating the solution to remove dissolved oxygen.Slows down the oxidative decomposition of the rhodizonate dianion. cdnsciencepub.com

This table allows for a direct comparison of the different methodological strategies and their reported effectiveness in stabilizing rhodizonate solutions for research purposes.

Advanced Applications in Chemical Research

Advanced Reagent in Analytical Chemistry

Potassium rhodizonate serves as a crucial reagent in numerous analytical techniques, offering high sensitivity and specificity for the detection and quantification of various ions. Its applications span spectrophotometry, colorimetry, and chemical separation, proving indispensable in both qualitative and quantitative analysis.

This compound is employed as an indirect spectrophotometric reagent for the determination of sulfate (B86663) ions. The underlying mechanism is a metathesis or displacement reaction. In this method, a solution containing an unknown amount of sulfate is treated with a solid, sparingly soluble barium salt of an organic chromophore, such as barium rhodizonate. The sulfate ions react with the barium ions to form highly insoluble barium sulfate. This reaction releases the rhodizonate dianion into the solution. nih.govscielo.brtdl.org

The concentration of the liberated rhodizonate, which imparts a distinct color to the solution, is directly proportional to the initial concentration of the sulfate ions. This concentration can then be quantified using spectrophotometry by measuring the absorbance of the solution at a specific wavelength. The reaction can be summarized as follows:

Ba(C₆O₆) (s) + SO₄²⁻ (aq) → BaSO₄ (s) + C₆O₆²⁻ (aq)

Recent studies have focused on optimizing this method, particularly for biological fluids, by investigating the effects of various solvents on the solvation of the rhodizonate complexes to enhance signal linearity and color stability. nih.gov

The colorimetric detection of metal ions using this compound is based on the formation of distinctly colored, insoluble metal rhodizonate precipitates. The rhodizonate ion acts as a chelating agent, binding with metal cations to produce complexes with characteristic colors. This property allows for the straightforward visual identification of specific metal ions. The intensity of the color can also be used for semi-quantitative or quantitative analysis.

The specificity of these reactions is often pH-dependent. By adjusting the acidity of the solution, it is possible to selectively detect certain metal ions in the presence of others. For instance, the test for lead is typically carried out in a slightly acidic medium, which prevents the interference of some other ions. fas.org

This compound is a highly sensitive reagent for the trace detection of heavy metals, most notably lead (Pb²⁺) and barium (Ba²⁺). fas.org When a solution of this compound is applied to a sample containing lead ions, a characteristic violet or red-purple precipitate of lead rhodizonate is formed. fas.org This reaction is rapid and can be observed at very low concentrations, making it suitable for spot tests and field analysis.

Similarly, barium ions react with this compound to produce a reddish-brown precipitate. The distinct colors of the lead and barium precipitates allow for their differentiation. The sensitivity of these tests makes them valuable in various applications, including the detection of gunshot residue, where lead is a common component.

Metal IonColor of Precipitate with RhodizonateTypical pH Condition
Lead (Pb²⁺)Violet to Red-PurpleSlightly Acidic
Barium (Ba²⁺)Reddish-BrownNeutral to Slightly Acidic
Strontium (Sr²⁺)Brownish-RedNeutral to Slightly Acidic

Spot tests are simple, rapid, and sensitive qualitative analytical techniques that utilize a small amount of a sample and a specific reagent to produce a visible effect, such as a color change or the formation of a precipitate. The use of this compound in spot tests for metal ions is a classic example of this method.

The underlying chemical principle is the immediate formation of a highly colored, insoluble metal-rhodizonate complex when a drop of the reagent solution comes into contact with the sample containing the target metal ion. The reaction is typically carried out on a filter paper or a spot plate. The high molar absorptivity of the resulting complexes contributes to the high sensitivity of these tests. The specificity of the spot test can be enhanced by controlling the pH of the reaction medium and by using masking agents to prevent interference from other ions. For example, in the detection of lead, the test is often performed in the presence of a buffer solution to maintain the optimal pH for the formation of the lead rhodizonate complex.

This compound also finds application in chemical separation science due to the differential solubility of the metal rhodizonate salts. One notable application is the separation of strontium from calcium. Strontium can be precipitated as strontium rhodizonate from a solution containing both strontium and calcium ions. By carefully controlling the reaction conditions, such as the concentration of the rhodizonate reagent, a selective precipitation of strontium can be achieved, leaving the more soluble calcium ions in the solution. This method has been particularly useful in radiochemistry for the separation of radioactive strontium isotopes.

Another specialized application is in the radiochemical analysis of urine, where this compound is used to cocrystallize plutonium and radium. fas.orgsigmaaldrich.cnsigmaaldrich.comfas.org In this process, the rhodizonate reagent is added to the urine sample, leading to the formation of crystals that incorporate the target radionuclides. This cocrystallization effectively concentrates the plutonium and radium from a large volume of sample into a small, manageable solid phase, which can then be further purified and analyzed. The exact mechanism involves the incorporation of the actinide and alkaline earth metals into the growing crystal lattice of this compound.

Principles of Colorimetric Detection of Metal Ions

Materials Science and Crystal Engineering

Beyond its role in analytical chemistry, this compound is of interest in the fields of materials science and crystal engineering. Crystal engineering focuses on the design and synthesis of crystalline solids with desired physical and chemical properties. The structure and properties of this compound make it a potential building block for the construction of novel coordination polymers and metal-organic frameworks (MOFs).

The rhodizonate dianion is a planar, cyclic molecule with multiple oxygen atoms that can coordinate to metal ions in various ways. This multi-dentate character allows it to act as a linker between metal centers, forming extended one-, two-, or three-dimensional networks. The crystal structure of dipotassium (B57713) rhodizonate reveals that the rhodizonate anions form hexagonal layers, with the potassium ions situated between these layers, connecting them. This layered structure provides a foundation for designing new materials with specific electronic, magnetic, or catalytic properties by substituting the potassium ions with other metal ions or by modifying the rhodizonate ligand itself.

Crystal Data for Dithis compound
Crystal SystemOrthorhombic
Space GroupFddd

Role as Building Blocks for Supramolecular Structures and Networks

The rhodizonate dianion (C₆O₆²⁻) is a compelling building block in the field of supramolecular chemistry and the construction of coordination polymers. Its potential in this area stems from its ability to coordinate with metal ions, leading to the formation of extended networks with diverse topologies. The interaction between the rhodizonate anion and metal cations can be tailored to create complex, multi-dimensional structures.

The coordination of rhodizonate with various metals has been a subject of investigation to understand the resulting structures from a chemical perspective. For instance, the rhodizonate dianion has been shown to form coordination polymers with lead(II), creating distinct structural arrangements. These coordination polymers are of interest for their potential applications in materials science. The versatility of the rhodizonate anion allows for the formation of not only simple metal complexes but also more intricate supramolecular assemblies. fiu.eduresearchgate.net The study of these structures provides insight into the fundamental principles of crystal engineering and the design of new materials with specific properties.

The broader class of oxocarbon anions, to which rhodizonate belongs, is frequently employed in supramolecular chemistry due to their interesting properties, such as planar cyclic structures and high molecular symmetry. researchgate.net The ability of these anions to form predictable and stable interactions is a key factor in their use as building blocks for complex architectures.

Design Principles for Crystalline Solids with Tailored Arrangements

The design of crystalline solids with specific, predetermined arrangements of their constituent molecules is a central goal of crystal engineering. The rhodizonate anion, with its defined geometry and coordination capabilities, plays a significant role in this field. The principles of crystal engineering leverage intermolecular interactions to control the assembly of molecules into well-defined crystal lattices.

In the case of this compound, the crystal structure is influenced by the interactions between the potassium cations and the rhodizonate anions. In anhydrous rubidium rhodizonate, a related compound, the rhodizonate anions are planar and stack in parallel columns, with the rubidium cations also forming columns. These columns are arranged in interleaved hexagonal grids when viewed perpendicular to the columns. wikipedia.org This type of ordered packing is a direct result of the interplay of electrostatic interactions and van der Waals forces.

The ability to predict and control the packing of ions in a crystal lattice is crucial for tailoring the physical properties of the resulting solid. Factors such as the size and charge of the cation, the geometry of the anion, and the presence of solvent molecules can all influence the final crystal structure. By understanding these design principles, researchers can aim to create new crystalline materials with desired optical, electronic, or magnetic properties.

Integration into Functional Materials (e.g., Photoreceptors, Semiconductor Materials, Non-Linear Optical Devices)

The unique electronic properties of the rhodizonate anion make it a candidate for integration into various functional materials. Oxocarbon anions, as a class, are noted for their use in applications such as photoreceptors, organic semiconductors, and non-linear optical devices. researchgate.net

Photoreceptors and Semiconductor Materials: The delocalized π-electron system within the rhodizonate anion allows it to absorb light in the visible region of the electromagnetic spectrum, a key characteristic for photoreceptors. This property, combined with its potential semiconducting nature, makes it an interesting component for organic electronic devices. While specific applications of this compound in commercial photoreceptors or semiconductors are not extensively detailed, its fundamental properties align with the requirements for such materials. American Elements lists this compound as a material available in semiconductor and electronics grades. americanelements.com

Non-Linear Optical Devices: Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. This property is crucial for a range of applications in photonics and optoelectronics, including frequency conversion and optical switching. The delocalized electronic structure of the rhodizonate anion suggests potential for NLO properties. Materials with large NLO responses are sought after for the development of advanced optical devices. researchgate.net

The integration of this compound into these functional materials is an active area of research, with the aim of harnessing its unique properties to create new technologies.

Investigation as Interphase Layers in Electrochemical Energy Storage Systems (e.g., Lithium-Ion Batteries, Potassium-Ion Batteries)

A significant and emerging application of this compound is in the field of electrochemical energy storage, particularly as an interphase layer in lithium-ion batteries (LIBs) and potassium-ion batteries (PIBs). The solid electrolyte interphase (SEI) is a crucial component in these batteries, as it governs the stability and performance of the electrodes.

In the context of LIBs, dithis compound has been investigated as a buffer layer at the anode interface. This layer can enhance the electrochemical stability and improve the kinetics of lithium-ion transport. The application of a this compound interphase can lead to dendrite-free lithium plating and stripping, which is a major challenge in the development of high-performance lithium metal batteries.

Similarly, in PIBs, the development of a stable SEI is critical for the long-term cycling performance of potassium metal anodes. Artificial SEI layers are being explored to suppress the formation of potassium dendrites, which can cause short circuits and battery failure. While the direct use of this compound as an artificial SEI in PIBs is a subject of ongoing research, its properties make it a promising candidate for improving the interfacial stability in these next-generation energy storage systems.

The table below summarizes the key functions and benefits of using this compound as an interphase layer in batteries.

Battery Type Role of this compound Observed Benefits
Lithium-Ion Batteries (LIBs)Anode interphase buffer layerEnhanced electrochemical stability, Faster Li⁺ migration, Dendrite-free Li plating
Potassium-Ion Batteries (PIBs)Potential artificial SEI componentSuppression of potassium dendrite formation (under investigation)

Application in Crosslinking Chemistry for Polymer Modification (e.g., Chitosan)

Crosslinking is a chemical process that involves the formation of bonds between polymer chains, leading to a more stable and robust material. Chitosan (B1678972), a natural polymer, is often crosslinked to improve its mechanical properties and chemical resistance for various biomedical applications. mdpi.com

A variety of crosslinking agents have been used to modify chitosan, including glutaraldehyde, genipin, and sodium tripolyphosphate. mdpi.comuq.edu.au These agents react with the functional groups on the chitosan polymer chains, typically the amino groups, to create a three-dimensional network.

While the modification of chitosan through crosslinking is a well-established field, the specific use of this compound as a crosslinking agent for chitosan is not extensively documented in the available research. The reactivity of the rhodizonate anion could potentially allow it to interact with the functional groups of chitosan, but further investigation is needed to explore this application and determine the properties of the resulting crosslinked material.

Petrographic Staining Agent: Principles of Mineral Identification

This compound is a valuable tool in petrography, the branch of geology that deals with the description and classification of rocks. It is used as a chemical staining agent to identify specific minerals within a rock sample, particularly those containing barium and lead. wikipedia.org

The principle behind this application is the formation of a colored complex between the rhodizonate anion and the metal cations present in the mineral. When a solution of this compound is applied to a rock surface or a thin section, it reacts with certain minerals to produce a distinct color, allowing for their visual identification.

For example, the sodium rhodizonate test is a well-known method for detecting lead, where a scarlet-colored precipitate of lead rhodizonate is formed. This test is highly sensitive and can be used to identify lead-bearing minerals. Similarly, rhodizonate reacts with barium to form a colored complex, enabling the identification of barium-containing minerals.

The staining process typically involves the following steps:

Preparation of the rock sample, which may include cutting, polishing, and etching.

Application of the this compound solution to the sample.

Observation of the color change, which indicates the presence of the target mineral.

The table below summarizes the use of this compound in mineral identification.

Target Metal Mineral Examples Observed Color with Rhodizonate
Lead (Pb)Galena (PbS), Cerussite (PbCO₃)Scarlet to blue-violet
Barium (Ba)Barite (BaSO₄), Witherite (BaCO₃)Reddish

This staining technique is a rapid and cost-effective method for mineral identification and is widely used in geological and environmental studies.

Interdisciplinary Research Perspectives and Future Directions

Integration with Microfluidic Technologies for Advanced Chemical Detection Systems

The distinct colorimetric reaction of the rhodizonate anion with certain metal ions, most notably lead, makes it a prime candidate for integration into microfluidic systems for rapid and portable chemical analysis. Microfluidic devices, which manipulate small volumes of fluids in microchannels, offer advantages such as reduced reagent consumption, faster analysis times, and the potential for on-site environmental monitoring.

Future research is focused on the development of paper-based microfluidic analytical devices (μPADs) and lab-on-a-chip (LOC) systems incorporating potassium rhodizonate. These systems are being designed for the sensitive and selective detection of heavy metal ions in water sources. In such a device, a solution of this compound can be immobilized on a specific detection zone of the microfluidic chip. When a water sample containing lead ions (Pb²⁺) is introduced, it reacts with the rhodizonate to produce a distinct pink to scarlet color change. The intensity of this color, which can be quantified using a simple camera or a portable spectrophotometer, corresponds to the concentration of the lead ions.

The development of these advanced detection systems involves several key research areas:

Substrate Optimization: Investigating various materials for the microfluidic chips, such as polydimethylsiloxane (PDMS) or cellulose-based papers, to enhance the stability and reactivity of the immobilized this compound.

Sensitivity and Selectivity Enhancement: Exploring the use of different buffer solutions and masking agents to minimize interference from other metal ions and increase the sensitivity of the lead detection.

Multiplexed Detection: Designing microfluidic devices with multiple detection zones, each functionalized with different reagents, to allow for the simultaneous detection of various environmental contaminants.

ParameterDescription
Analyte Lead ions (Pb²⁺) and other heavy metals
Reagent This compound (or Sodium rhodizonate)
Platform Microfluidic paper-based analytical devices (μPADs)
Detection Method Colorimetry
Observed Change Formation of a colored complex (e.g., pink/scarlet for lead)

Potential Contributions to Green Chemistry and Sustainable Materials Development

The principles of green chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and application of this compound present several opportunities for future research aligned with these principles.

A primary area of focus is the development of more environmentally benign synthesis routes. The traditional method for preparing this compound involves the oxidation of inositol (B14025) with concentrated nitric acid sciencemadness.orgyoutube.com. While effective, this process generates toxic nitrogen dioxide gas as a byproduct and utilizes a strong, corrosive acid sciencemadness.orgyoutube.com. Future research is directed towards developing greener synthetic methodologies, which could include:

Catalytic Oxidation: Investigating the use of selective oxidation catalysts that can replace nitric acid, thereby avoiding the formation of toxic byproducts.

Biocatalysis: Exploring the potential of enzymes or microorganisms to carry out the oxidation of inositol under milder, aqueous conditions.

Electrochemical Synthesis: Developing an electrochemical process for the oxidation of inositol, which would offer a high degree of control and minimize waste.

Furthermore, the feedstock for the synthesis of this compound, inositol, can be sourced from renewable plant-based materials like corn, which aligns with the green chemistry principle of using renewable resources youtube.com. This enhances the potential for this compound to be produced through a more sustainable lifecycle.

In the realm of sustainable materials, while direct applications are still emerging, the unique structure of the rhodizonate anion, with its multiple oxygen functional groups, suggests its potential as a building block or precursor for novel organic functional materials. Research could explore its use in the development of:

Coordination Polymers: The rhodizonate anion can act as a ligand to form coordination polymers with various metal ions. These materials could have interesting electronic, magnetic, or porous properties, with potential applications in gas storage or catalysis.

Organic Batteries: The redox activity of the rhodizonate molecule suggests its potential use as an electrode material in rechargeable batteries that utilize organic compounds instead of heavy metals, contributing to the development of more sustainable energy storage solutions.

Development of Advanced Materials Synthesis and Characterization Methodologies

Future advancements in the application of this compound will be closely linked to the development of more sophisticated methods for its synthesis and the detailed characterization of its properties. Building on the need for greener synthesis discussed previously, advanced methodologies aim to produce materials with tailored properties for specific applications.

Key future directions in synthesis include:

Controlled Crystallization: Developing methods to control the crystal size and morphology of this compound, which can significantly impact its reactivity and stability, particularly when immobilized on the surface of a sensor or microfluidic device.

Surface Functionalization: Creating methodologies to chemically modify the surface of this compound particles or thin films to enhance their selectivity towards specific analytes or to improve their compatibility with other materials in a composite.

For characterization, while the basic properties of this compound are known, a deeper understanding of its solid-state structure and electronic properties is needed to unlock its full potential in advanced materials. Future research will likely employ a range of advanced characterization techniques:

Synchrotron X-ray Diffraction: To obtain high-resolution crystal structure data and understand the detailed arrangement of atoms in the solid state.

Solid-State NMR Spectroscopy: To probe the local chemical environment of the atoms within the rhodizonate structure, providing insights that complement diffraction data.

Computational Modeling: Using density functional theory (DFT) and other computational methods to predict the electronic structure, reactivity, and potential functionalities of this compound and its derivatives. This can guide the design of new materials with desired properties for applications in electronics and sensing.

Through these advanced synthesis and characterization methodologies, a more comprehensive understanding of this compound can be achieved, paving the way for its use in a new generation of advanced materials and technologies.

Q & A

Basic: How to optimize the selectivity of potassium rhodizonate-based tests for lead detection in complex matrices?

Methodological Answer:
To enhance selectivity, use buffer systems (e.g., acetate buffer at pH 2.5–3.5) to stabilize the rhodizonate dianion and minimize interference from divalent cations like Ba²⁺ or Ca²⁺. Cross-validate results with inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS). Include control experiments with competing metal ions (e.g., Cd²⁺, Hg²⁺) to confirm specificity .

Advanced: How do solvent systems influence the stability of rhodizonate dianion during spectroscopic studies?

Methodological Answer:
A 50:50 (v/v) water-ethanol solvent system increases rhodizonate stability to ~3 hours, enabling reliable UV-Vis titration and Job plot analyses. Monitor degradation kinetics via time-resolved absorbance measurements at 520 nm. Ethanol reduces oxidative ring contraction to croconate, preserving the dianion for coordination studies .

Basic: What are the critical steps in synthesizing high-purity this compound in laboratory settings?

Methodological Answer:
Oxidize inositol with 68% nitric acid under reflux (3 hours, 100–110°C). Neutralize with potassium hydroxide, then add glacial acetic acid to maintain pH <4. Recrystallize from hot water to remove croconate byproducts. Confirm purity via elemental analysis and FT-IR (absence of croconate peaks at ~1650 cm⁻¹) .

Advanced: How can computational methods complement experimental data in resolving structural ambiguities of rhodizonate complexes?

Methodological Answer:
Combine MP2/6-31+G(d) calculations to predict non-planar C₂-symmetric rhodizonate geometries with experimental X-ray crystallography. Address discrepancies between computed bond lengths (1.60–1.62 Å) and crystallographic data using hybrid DFT methods (e.g., B3LYP) and Raman spectroscopy to validate charge delocalization .

Advanced: What strategies mitigate rhodizonate decomposition during coordination studies with heavy metals?

Methodological Answer:
Use degassed solvents under inert atmospheres (N₂/Ar) to prevent oxidation. Precipitate metal-rhodizonate complexes rapidly via cold ethanol addition. Characterize decomposition products (e.g., croconate) via HPLC-MS and adjust reaction stoichiometry to account for ligand loss .

Advanced: How do binding constant variations among lanthanide-rhodizonate complexes inform separation methodologies?

Methodological Answer:
Determine logK values (10³–10⁶ range) via UV-Vis titrations at 400–600 nm. Exploit differences in binding affinities (e.g., La³⁺ vs. Lu³⁺) for selective precipitation using pH gradients. Pair with Job plot analyses to identify dominant stoichiometries (e.g., 1:2 or 1:3 Ln:rhodizonate ratios) .

Basic: What pH range is optimal for maintaining rhodizonate stability in aqueous solutions?

Methodological Answer:
Maintain pH 2.0–4.0 using dilute HCl or acetic acid. Above pH 5, rhodizonate degrades rapidly into croconate. Monitor via potentiometric titration with standardized HCl, observing inflection points corresponding to dissociation constants (pKa₁ ≈ 1.5, pKa₂ ≈ 3.2) .

Advanced: What spectroscopic techniques are most effective for characterizing solid-state rhodizonate-metal complexes?

Methodological Answer:
Use XPS to identify metal oxidation states (e.g., Pb²⁺ vs. Pb⁴⁺ in scarlet vs. blue-violet complexes) and FT-IR to track shifts in carbonyl stretching (1700–1600 cm⁻¹). Complement with EXAFS to probe coordination numbers and bond distances .

Basic: How to validate the formation of lead-rhodizonate complexes in solution-phase experiments?

Methodological Answer:
Perform Job plots using UV-Vis absorbance at 520 nm. Vary Pb²⁺:rhodizonate ratios while keeping total concentration constant. A maximum at 0.33 mole fraction indicates a 1:2 Pb:rhodizonate complex. Confirm via ESI-MS in negative ion mode .

Advanced: How does the coordination geometry of rhodizonate with Pb(II) differ between solution and solid states?

Methodological Answer:
In solution, Pb²⁺ forms a 1:2 complex with rhodizonate (identified via Job plots). In the solid state, XPS reveals Pb²⁺ coordinated to four rhodizonate oxygen atoms, forming Pb₃(C₆O₆)₂(OH)₂·6H₂O. Compare solution FT-IR (broad O-H stretches) with solid-state spectra to identify protonation differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium rhodizonate
Reactant of Route 2
Potassium rhodizonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.